2-Isopropoxyethyl benzoate
Overview
Description
Scientific Research Applications
Nucleic Acid Synthesis
The selective benzoylation of ribonucleosides is an important process in the synthesis of RNA and DNA-RNA mixtures. 2-Isopropoxyethyl benzoate is used in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. This method has enabled the easy preparation and isolation of DNA and RNA mixtures, which are fundamental in genetic research and biotechnology (Kempe et al., 1982).
Anaerobic Transformation in Bacterial Systems
In anaerobic environments, the transformation of phenolic compounds to benzoates is a significant biochemical process. 2-Isopropoxyethyl benzoate analogues, such as fluorobenzoates, have been used to study this transformation in bacterial systems, shedding light on the microbial metabolism of aromatic compounds (Genthner, Townsend, & Chapman, 1989).
Plant Glycosyltransferase Activities
In plant biology, the study of glycosyltransferases, which are enzymes that attach glucose to various molecules including benzoates, is crucial. Research involving benzoates like 2-Isopropoxyethyl benzoate helps in understanding how plants metabolize these compounds. This knowledge is essential for biotransformation reactions and engineering plant metabolism (Lim et al., 2002).
Antibacterial Applications
Certain derivatives of 2-Isopropoxyethyl benzoate have been synthesized and tested for their antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics or antiseptic agents (Linhua, 2013).
Chromogenic Chemosensor Development
2-Isopropoxyethyl benzoate-related compounds have been developed as chromogenic chemosensors for detecting specific metal ions like Hg2+ and Cu2+. This application is significant in environmental monitoring and the development of diagnostic tools (Cheng et al., 2006).
Radiolysis Studies in Chemistry Education
In educational settings, the study of the radiolysis of benzoate solutions, including those similar to 2-Isopropoxyethyl benzoate, provides valuable insights into the chemical effects of ionizing radiation. This research is essential for understanding the fundamental principles of radiation chemistry (Powell & Zevos, 2002).
properties
IUPAC Name |
2-propan-2-yloxyethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(2)14-8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUGJQAAUGJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341124 | |
Record name | 2-Isopropoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyethyl benzoate | |
CAS RN |
95241-36-4 | |
Record name | 2-Isopropoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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